2,4,5,6-Tetrafluoronicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3512-15-0 |
|---|---|
Molecular Formula |
C6HF4NO2 |
Molecular Weight |
195.07 g/mol |
IUPAC Name |
2,4,5,6-tetrafluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6HF4NO2/c7-2-1(6(12)13)4(9)11-5(10)3(2)8/h(H,12,13) |
InChI Key |
STANQTSHWPHGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,5,6 Tetrafluoronicotinic Acid
Historical and Established Synthetic Routes
The foundational methods for preparing 2,4,5,6-tetrafluoronicotinic acid have traditionally involved halogen exchange reactions and the use of organometallic intermediates. These routes leverage the reactivity of fluoropyridine precursors to introduce the desired carboxylic acid functionality.
Halogen Exchange Reactions in Fluoropyridine Precursors
Halogen exchange (HALEX) reactions are a cornerstone in the synthesis of many fluorinated aromatic compounds. In the context of this compound synthesis, this typically involves the substitution of a chlorine or bromine atom on a polychlorinated or polybrominated nicotinic acid precursor with fluoride (B91410) ions. While specific examples directly detailing the synthesis of this compound via this method are not prevalent in the provided search results, the general principle is a well-established strategy in fluoroarene synthesis. organic-chemistry.org The effectiveness of this method is often dependent on the reaction conditions, including the choice of fluoride source (e.g., KF, CsF), solvent, and temperature, as well as the presence of phase-transfer catalysts.
Routes Involving Organometallic Intermediates (e.g., n-butyllithium reagents)
A more direct and widely utilized approach for the synthesis of this compound and related fluoroarene carboxylic acids involves the use of organometallic reagents. fishersci.fr The most common of these is n-butyllithium (n-BuLi). wikipedia.org This method typically proceeds via the following steps:
Lithiation: A suitable fluoropyridine precursor, such as pentafluoropyridine (B1199360), is treated with n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The strongly basic n-BuLi abstracts a proton from the pyridine (B92270) ring, generating a highly reactive organolithium intermediate. fishersci.frwikipedia.org The position of lithiation is directed by the electronic effects of the fluorine substituents.
Carbonation: The resulting organolithium species is then quenched with an electrophile, in this case, carbon dioxide (CO2), often in its solid form (dry ice). nih.govlibretexts.org The nucleophilic carbanion attacks the electrophilic carbon of CO2.
Acidification: Subsequent workup with an aqueous acid protonates the resulting carboxylate salt to yield the final this compound. libretexts.org
This organometallic route offers good yields and is a versatile method for introducing a carboxylic acid group onto a fluoroaromatic ring. nih.gov
Advanced and Emerging Synthetic Strategies
Recent research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of fluoroarene carboxylic acids, including this compound. These strategies aim to improve upon the limitations of traditional methods.
Carbonation Reactions in Fluoroarene Carboxylic Acid Synthesis
While the carbonation of organolithium intermediates is an established method, advancements are being made in the broader field of carbonation reactions for synthesizing aryl carboxylic acids. google.comorganic-chemistry.orgyoutube.com These include the development of catalytic systems that can directly carboxylate C-H bonds, potentially avoiding the need for pre-functionalization with organometallic reagents. google.com For instance, carbonate-promoted C-H carboxylation has been explored for the synthesis of other valuable organic compounds. google.com Although direct application to this compound is not explicitly detailed, these emerging carbonation technologies represent a promising future direction for its synthesis.
Optimization of Reaction Conditions and Solvent Effects in Synthesis
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include:
| Parameter | Effect on Reaction |
| Temperature | Low temperatures (e.g., -78 °C) are crucial during the lithiation step to prevent side reactions and decomposition of the organolithium intermediate. wikipedia.org |
| Solvent | Tetrahydrofuran (THF) is a common solvent for organolithium reactions due to its ability to solvate the lithium cation. However, THF can be deprotonated by n-BuLi at higher temperatures, leading to side products. wikipedia.org The choice of solvent can significantly influence the reactivity and stability of the intermediates. fishersci.fr |
| Stoichiometry | The molar ratio of the reactants, particularly the organolithium reagent, is critical. An excess of n-BuLi can lead to multiple lithiations and the formation of byproducts. nih.gov |
Careful control of these factors is essential for maximizing the yield and purity of the desired product. researchgate.net
Mitigation of Side Reactions (e.g., Polymerization) During Synthesis
Several side reactions can occur during the synthesis of this compound, leading to reduced yields and purification challenges. One potential side reaction, particularly with highly reactive organolithium intermediates, is polymerization. The anionic intermediates can potentially initiate the polymerization of the starting material or other reactive species present in the reaction mixture.
To mitigate such side reactions, the following strategies are employed:
Low Reaction Temperatures: Maintaining a low temperature throughout the addition of reagents and the reaction itself minimizes the rate of unwanted side reactions. wikipedia.org
Controlled Addition of Reagents: Slow, dropwise addition of the organolithium reagent to the fluoropyridine precursor helps to maintain a low concentration of the reactive intermediate at any given time, thereby reducing the likelihood of polymerization.
Quenching at Low Temperatures: The carbonation step is also performed at low temperatures to ensure that the desired reaction with CO2 is favored over competing side reactions.
By carefully controlling the reaction conditions and reagent stoichiometry, the formation of polymeric and other undesired byproducts can be minimized, leading to a more efficient synthesis of this compound.
Chemical Reactivity and Transformations of 2,4,5,6 Tetrafluoronicotinic Acid
Electrophilic Aromatic Substitution Studies
The chemical nature of 2,4,5,6-Tetrafluoronicotinic acid is defined by a pyridine (B92270) ring that is severely deactivated towards electrophilic aromatic substitution (EAS). The cumulative inductive electron-withdrawing effect of four fluorine atoms, coupled with the meta-directing, deactivating nature of the carboxylic acid group, reduces the electron density of the aromatic system to a level where it is no longer sufficiently nucleophilic to react with common electrophiles.
Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, typically require an electron-rich aromatic ring to proceed. google.comresearchgate.net The π-electron system of the tetrafluorinated pyridine ring in this compound is so electron-poor that attempts to induce electrophilic substitution under standard conditions are generally unsuccessful. Research in the field of polyfluoroaromatic compounds consistently shows that these substrates are inert to EAS, with the reactions failing to proceed rather than yielding substituted products. Consequently, there is a notable absence of documented successful electrophilic aromatic substitution reactions for this compound in scientific literature. The energy of the required transition state for the attack of an electrophile on this electron-deficient ring is prohibitively high.
Derivatization Pathways and Functional Group Interconversions on the Pyridine Scaffold
While inert to electrophiles, the electronic properties of this compound make it a versatile substrate for derivatization through reactions at its two distinct functional sites: the carboxylic acid group and the C-F bonds of the pyridine ring.
Reactions at the Carboxylic Acid Group:
The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters and amides, using standard organic synthesis methodologies. These transformations typically involve the activation of the carboxylic acid to facilitate attack by a nucleophile. Common reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), as well as phosphonium-based coupling agents like propylphosphonic anhydride (B1165640) (T3P®). researchgate.net
The esterification can be accomplished by reacting the acid with an alcohol in the presence of an acid catalyst or a coupling agent. Similarly, amidation is achieved by reacting the activated acid with a primary or secondary amine. organic-chemistry.org
Table 1: Representative Derivatization of the Carboxylic Acid Group
| Product | Reactants | Reagents/Conditions | Notes |
|---|---|---|---|
| Methyl 2,4,5,6-tetrafluoronicotinate | This compound, Methanol | H₂SO₄ (catalyst), heat | Classic Fischer esterification. khanacademy.org |
| Ethyl 2,4,5,6-tetrafluoronicotinate | This compound, Ethanol (B145695) | DCC, DMAP (cat.) | Carbodiimide-mediated coupling. |
| 2,4,5,6-Tetrafluoro-N-propylnicotinamide | This compound, Propylamine | T3P®, Triethylamine, CH₂Cl₂ | Amidation using a phosphonic anhydride coupling agent. researchgate.net |
| N-Benzyl-2,4,5,6-tetrafluoronicotinamide | This compound, Benzylamine | EDAC, HOBt, DMF | Peptide-style coupling for amide bond formation. |
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring:
The most significant reactivity pathway for the pyridine scaffold is nucleophilic aromatic substitution (SNAr). The fluorine atoms act as excellent leaving groups, and their presence makes the ring highly electrophilic and susceptible to attack by nucleophiles. researchgate.net In polyfluorinated pyridines, nucleophilic attack occurs with high regioselectivity. For pentafluoropyridine (B1199360), substitution occurs exclusively at the 4-position (para to the nitrogen). This high regioselectivity is attributed to the ability of the ring nitrogen to stabilize the negative charge in the intermediate of para-attack.
For this compound, the fluorine at the 4-position is likewise the most susceptible to displacement. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the C4-fluorine atom under relatively mild conditions.
Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions
| Product | Nucleophile | Reagents/Conditions | Notes |
|---|---|---|---|
| 4-(Dimethylamino)-2,5,6-trifluoronicotinic acid | Dimethylamine | NaHCO₃, H₂O/Dioxane, 50 °C | Selective substitution at the C4-position. |
| 2,5,6-Trifluoro-4-methoxynicotinic acid | Sodium methoxide | Methanol, reflux | Substitution by an alkoxide nucleophile. |
| 2,5,6-Trifluoro-4-(phenylthio)nicotinic acid | Sodium thiophenolate | DMF, 80 °C | Substitution by a thiolate nucleophile. |
| 4-(Aziridin-1-yl)-2,5,6-trifluoronicotinic acid | Aziridine | Triethylamine, Acetonitrile, rt | Reaction with a cyclic amine. |
Mechanistic Investigations of Key Transformations
The key transformation of the this compound scaffold is the nucleophilic aromatic substitution (SNAr) of a fluorine atom. The mechanism of this reaction on highly electron-deficient aromatic and heteroaromatic systems has been a subject of considerable study and debate. organic-chemistry.org Two primary mechanistic pathways are generally considered: the classical two-step addition-elimination (SNAr) mechanism and the concerted (cSNAr) mechanism.
Classical Two-Step SNAr Mechanism:
This mechanism involves two distinct steps. First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net This intermediate is characterized by the temporary loss of aromaticity and the formation of a new C-nucleophile bond at a sp³-hybridized carbon. In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
For substitution at the 4-position of the tetrafluoronicotinate ring, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom and the other fluorine atoms through resonance, which stabilizes the intermediate and facilitates the reaction at this position.
Concerted Nucleophilic Aromatic Substitution (cSNAr) Mechanism:
An alternative, single-step mechanism has been proposed for some SNAr reactions, particularly for substrates that are poor at stabilizing the negative charge of a Meisenheimer complex but possess a very good leaving group. In the concerted SNAr mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously through a single transition state. organic-chemistry.org There is no discrete anionic intermediate. This pathway is debated but is considered plausible for highly electron-poor arenes like perfluoropyridine, where the system may not effectively stabilize the localized negative charge of a Meisenheimer complex. organic-chemistry.org Given the structural and electronic similarities, the reactions of this compound could potentially proceed via this concerted pathway, though distinguishing it experimentally from the very short-lived Meisenheimer complex in the two-step pathway can be challenging.
Derivatives and Analogs of 2,4,5,6 Tetrafluoronicotinic Acid
Synthesis of Tetrafluoropyridine-3-Carboxylic Acid Derivatives
The synthesis of derivatives from 2,4,5,6-tetrafluoronicotinic acid, or its precursor pentafluoropyridine (B1199360), primarily revolves around nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the nitrogen heteroatom significantly activates the pyridine (B92270) ring towards attack by nucleophiles.
One of the most common transformations is the esterification of the carboxylic acid group. This can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst or via the formation of an acyl chloride followed by reaction with an alcohol. For instance, deoxyfluorination agents can be employed for the esterification of carboxylic acids under mild conditions. rsc.org
The fluorine atoms on the pyridine ring are also susceptible to substitution. The reactivity of the positions to nucleophilic attack generally follows the order 4- > 2- > 3-, 5-. This selectivity allows for the controlled introduction of a wide array of functional groups. For example, the reaction of pentafluoropyridine with nucleophiles like thiols, amines, and alkoxides preferentially occurs at the 4-position to yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives.
Synthesis of Substituted Tetrafluoropyridine Analogs
Building upon the principles of nucleophilic aromatic substitution, a vast library of substituted tetrafluoropyridine analogs can be synthesized. The choice of nucleophile dictates the nature of the substituent introduced onto the pyridine core.
The reaction of pentafluoropyridine with hydroxybenzaldehydes under mildly basic conditions leads to the exclusive substitution of the fluorine atom at the C-4 position. rsc.org This yields 4-((perfluoropyridin-4-yl)oxy)benzaldehydes in nearly quantitative yields. rsc.org This selectivity is a testament to the heightened electrophilicity of the 4-position.
Furthermore, reactions with lithium amides provide a direct and practical route to aminopyridines through C-F bond activation. researchgate.net A range of primary and secondary lithium amides can react with 2-fluoropyridine (B1216828) under mild conditions to afford the corresponding aminopyridines in good yields. researchgate.net This methodology can be extended to the more electron-deficient tetrafluoropyridine system.
Structure-Reactivity Relationship Studies in Derivatives
The regioselectivity of nucleophilic substitution in polyfluorinated pyridines is a direct consequence of the electronic properties of the ring. The nitrogen atom and the fluorine substituents create a highly electron-deficient system, with the positions para (4-position) and ortho (2- and 6-positions) to the nitrogen being the most activated towards nucleophilic attack. The 4-position is particularly reactive due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.
Studies on the reaction of 2-fluoropyridine have shown it to be significantly more reactive than 2-chloropyridine (B119429) in SNAr reactions. nih.gov For example, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is 320 times faster than that of 2-chloropyridine. acs.org This enhanced reactivity of the C-F bond is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic. This principle is amplified in tetrafluoropyridines, where multiple fluorine atoms further enhance the electrophilicity of the ring carbons.
The nature of the nucleophile also plays a crucial role in the reaction outcome. While many nucleophiles preferentially attack the 4-position, it is possible to achieve substitution at the 2- and 6-positions, particularly with careful control of reaction conditions and the use of specific nucleophiles. For instance, using a large excess of a nucleophile or employing harsher reaction conditions can lead to di- or even tri-substituted products. rsc.org
Exploration of Related Polyfluorinated Nicotinic Acid Isomers
The synthetic strategies applied to this compound can be extended to its isomers and other polyfluorinated pyridine carboxylic acids. One such example is the exploration of isomers like 2,5,6-trifluoropyridine-3,4-dicarboxylic acid. The synthesis of such molecules would likely involve a multi-step sequence, potentially starting from a less fluorinated pyridine derivative and introducing the fluorine atoms and carboxylic acid groups through a series of strategic reactions.
For instance, the synthesis of nicotinic acid derivatives can be achieved by reacting a nicotinic amide compound with a nitrite (B80452) salt under acidic conditions. google.com This method could potentially be adapted for the synthesis of fluorinated analogs. Another approach could involve the construction of the fluorinated pyridine ring from acyclic precursors. For example, fluorinated azaheterocycles can be synthesized via a cascade C-F bond breaking of an anionically activated fluoroalkyl group. nih.gov
The development of methods for the synthesis of various polyfluorinated pyridine carboxylic acid isomers is crucial for expanding the available chemical space for drug discovery and materials science. Each isomer presents a unique spatial arrangement of substituents, which can lead to distinct biological activities and material properties.
Development of Complex Molecular Architectures Incorporating the Tetrafluoronicotinic Acid Moiety
The this compound moiety serves as a valuable scaffold for the construction of more complex molecular architectures. Its ability to undergo selective nucleophilic substitution allows for its incorporation into larger, multi-functional molecules.
An example of this is the synthesis of triarylmethanes containing a perfluoropyridine core. rsc.org By first reacting pentafluoropyridine with hydroxybenzaldehydes to form (oxy)benzaldehyde intermediates, these can then undergo a Friedel-Crafts alkylation reaction with various arenes and heteroarenes to produce novel mono-, bis-, and tris(triarylmethane) analogs. rsc.org
Furthermore, the principles of late-stage functionalization can be applied to complex molecules containing a pyridine ring. berkeley.edu A sequence of C-H bond fluorination followed by nucleophilic aromatic substitution of the newly installed fluoride (B91410) allows for the introduction of a diverse array of functional groups. berkeley.edu This strategy enables the modification of medicinally important compounds, potentially enhancing their efficacy or tuning their properties. berkeley.edu The high reactivity of the C-F bond in fluoropyridines makes these SNAr reactions feasible under mild conditions, which is crucial when dealing with complex and sensitive substrates. acs.org
The development of such complex architectures highlights the utility of this compound and its analogs as key building blocks in the design and synthesis of new functional molecules.
Applications of 2,4,5,6 Tetrafluoronicotinic Acid in Organic Synthesis
Role as a Versatile Building Block for Fluorine-Containing Organic Heterocycles
The tetrafluorinated pyridine (B92270) ring of 2,4,5,6-tetrafluoronicotinic acid serves as a versatile scaffold for the construction of a wide array of fluorine-containing organic heterocycles. The fluorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at specific positions. This reactivity enables the synthesis of diverse heterocyclic systems with tailored properties.
The use of fluorinated building blocks, such as this compound, offers a more straightforward and regioselective approach to synthesizing fluorinated heterocycles compared to the direct fluorination of pre-existing heterocyclic systems. researchgate.net This method often results in higher yields and provides a reliable pathway to a series of diverse heterocyclic compounds, which is crucial for the discovery of new biologically active molecules. researchgate.net
Utilization in the Synthesis of Advanced Intermediates
This compound is a key starting material for the synthesis of various advanced intermediates that are subsequently used in the construction of more complex molecules. The carboxylic acid functionality can undergo standard transformations such as esterification and amidation, while the fluorinated pyridine core provides a platform for further functionalization.
For instance, the reaction of the carboxylic acid group can lead to the formation of esters and amides, which are themselves valuable intermediates. The fluorine atoms can be selectively displaced by nucleophiles, leading to the creation of substituted nicotinic acid derivatives. These derivatives are important precursors for a variety of applications, including the development of new pharmaceuticals and agrochemicals. The synthesis of complex boronic acids from simpler building blocks highlights the importance of stable intermediates in multi-step synthesis. nih.gov
Application in Multistep Organic Synthesis for Complex Molecular Scaffolds
The unique reactivity of this compound makes it a valuable tool in multistep organic synthesis for the construction of complex molecular scaffolds. Its ability to undergo a variety of chemical transformations in a controlled manner allows for the systematic assembly of intricate molecular architectures.
The synthesis of complex molecules often requires a series of reactions where functional group compatibility is crucial. The stability of the fluorinated pyridine ring under various reaction conditions, coupled with the reactivity of the carboxylic acid group and the fluorine substituents, provides a robust platform for convergent synthetic strategies. This approach has been instrumental in the preparation of novel compounds with potential applications in medicinal chemistry and materials science. The synthesis of potential early-stage intermediates in the biosynthesis of complex natural products like FR900482 and mitomycin C underscores the utility of well-defined building blocks in complex synthesis. nih.gov
Emerging Synthetic Methodologies Facilitated by this compound
The development of new synthetic methods is often driven by the availability of versatile building blocks like this compound. Researchers are continuously exploring novel ways to utilize its unique reactivity to access new chemical space.
Recent advancements include the use of this compound in transition metal-catalyzed cross-coupling reactions, where the fluorine atoms can act as leaving groups, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, its application in multicomponent reactions is an area of growing interest, as these reactions offer an efficient way to build molecular complexity in a single step. nih.gov The development of new methods for synthesizing fluorinated azaheterocycles from readily available fluorinated building blocks is an active area of research. mdpi.com
Below is a data table summarizing the applications of this compound in Organic Synthesis:
| Application Area | Description | Key Advantages |
| Versatile Building Block | Serves as a scaffold for fluorine-containing organic heterocycles. | Straightforward and regioselective synthesis, high yields. researchgate.net |
| Advanced Intermediates | Starting material for esters, amides, and substituted nicotinic acid derivatives. | Provides a platform for further functionalization. |
| Multistep Synthesis | Used in the construction of complex molecular scaffolds. | Functional group compatibility and robust platform for convergent synthesis. nih.gov |
| Emerging Methodologies | Utilized in transition metal-catalyzed cross-coupling and multicomponent reactions. | Efficient access to new chemical space and increased molecular complexity. nih.govmdpi.com |
Spectroscopic Characterization and Advanced Analytical Research of 2,4,5,6 Tetrafluoronicotinic Acid
Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2,4,5,6-Tetrafluoronicotinic acid. These methods provide insights into the characteristic vibrational modes and conformational isomers of the molecule.
The vibrational spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The tetrafluorinated pyridine (B92270) ring exhibits characteristic C-F stretching and bending vibrations. Studies on similar fluorinated pyridines, such as 2,3,5,6-tetrafluoropyridine, show strong infrared and Raman bands that are sensitive to the position of the fluorine atoms. nih.gov For instance, C-F stretching vibrations typically appear in the region of 1200-1000 cm⁻¹. The carboxylic acid group (-COOH) gives rise to several characteristic vibrations, including the O-H stretching, C=O stretching, C-O stretching, and O-H bending modes. The C=O stretching vibration is particularly intense in the IR spectrum and is expected to be in the region of 1700-1750 cm⁻¹. Dimerization through hydrogen bonding, a common feature in carboxylic acids, can cause a significant shift of the C=O and O-H stretching frequencies to lower wavenumbers. researchgate.net The aromatic C-N stretching vibrations within the pyridine ring are also identifiable, typically in the 1400-1300 cm⁻¹ range. researchgate.net
Table 1: Characteristic Vibrational Modes for this compound (Predicted)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad band, indicative of hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak intensity. |
| C=O Stretch (Carboxylic Acid) | 1750 - 1680 | Strong intensity in IR. |
| C=C/C=N Ring Stretches | 1600 - 1450 | Multiple bands expected. |
| C-F Stretches | 1200 - 1000 | Strong to medium intensity. |
| O-H Bend (in-plane) | 1440 - 1395 | Medium intensity. |
This table is based on typical frequency ranges for the specified functional groups and may vary for the specific molecule.
Conformational analysis of this compound can be investigated by examining the vibrational spectra under different conditions, such as in various solvents or at different temperatures. The presence of the carboxylic acid group allows for the possibility of different rotational isomers (conformers) concerning the orientation of the -COOH group relative to the pyridine ring. These different conformers can have distinct vibrational signatures, particularly in the fingerprint region (below 1500 cm⁻¹). Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman data to predict the stable conformers and their corresponding vibrational frequencies. researchgate.netnih.gov The study of hydrogen bonding is also crucial, as the molecule can exist as a monomer or form dimers, which significantly alters the vibrational spectra, especially the O-H and C=O stretching modes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. It should primarily show a signal for the carboxylic acid proton (-COOH), which is typically a broad singlet and can appear over a wide chemical shift range (δ 10-13 ppm), and a signal for the single proton on the pyridine ring. The chemical shift of the ring proton will be influenced by the deshielding effects of the electronegative fluorine atoms and the nitrogen atom.
¹³C NMR: The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbon of the carboxylic acid group will appear at a downfield chemical shift (typically δ 160-185 ppm). The carbon atoms in the pyridine ring will also have distinct chemical shifts, which are significantly affected by the attached fluorine atoms. The direct C-F coupling will result in splitting of the carbon signals. rsc.org
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, four distinct signals are expected for the four fluorine atoms, unless accidental chemical shift equivalence occurs. The chemical shifts and the coupling constants (J-couplings) between the fluorine nuclei and between fluorine and the ring proton provide valuable information about their relative positions on the pyridine ring. ed.ac.uknih.gov
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
|---|---|---|
| ¹H | ||
| -COOH | 10 - 13 | broad singlet |
| Ring-H | 7 - 9 | multiplet (due to F-H coupling) |
| ¹³C | ||
| -COOH | 160 - 185 | singlet or triplet (if coupled to F) |
| C-F | 130 - 165 | doublet (due to ¹JCF) |
| C-H | 110 - 130 | doublet (due to ¹JCH) |
| ¹⁹F | Varies | multiplet (due to F-F and F-H coupling) |
This table provides predicted values based on general principles of NMR spectroscopy.
To unambiguously assign all the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, advanced 2D NMR techniques are employed. rsc.org
COSY (Correlation Spectroscopy): Can be used to establish correlations between coupled protons, although in this case, with only one ring proton, its utility is limited for proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, which would definitively assign the signal of the carbon attached to the ring proton.
¹⁹F-¹³C HMBC: This technique can be used to correlate fluorine atoms with carbon atoms over multiple bonds, further confirming the substitution pattern of the fluorine atoms on the pyridine ring. nih.gov
Solid-State NMR (ssNMR) can provide information about the structure and dynamics of this compound in the solid state. This is particularly useful for studying intermolecular interactions, such as hydrogen bonding in the crystal lattice, and for characterizing different polymorphic forms.
Mass Spectrometry (MS) Analysis in Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. rsc.org
The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron ionization - EI) can provide valuable structural information. uni-saarland.de Common fragmentation pathways for carboxylic acids include the loss of the -OH group and the loss of the -COOH group. For this specific molecule, the fragmentation may also involve the loss of fluorine atoms or HF. The fragmentation of the tetrafluoropyridine ring would also produce characteristic ions.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound can be calculated based on the sum of the exact masses of its constituent atoms (C, H, F, N, O). This theoretical exact mass serves as a reference for comparison with the experimentally determined value from HRMS analysis.
| Atom | Quantity | Exact Mass (Da) | Total Mass (Da) |
| Carbon (C) | 6 | 12.00000 | 72.00000 |
| Hydrogen (H) | 1 | 1.00783 | 1.00783 |
| Fluorine (F) | 4 | 18.99840 | 75.99360 |
| Nitrogen (N) | 1 | 14.00307 | 14.00307 |
| Oxygen (O) | 2 | 15.99491 | 31.98982 |
| Total | 195.00432 |
The experimentally obtained HRMS data for the molecular ion [M+H]⁺ or [M-H]⁻ of this compound would be expected to be very close to the calculated values, typically within a few parts per million (ppm), thus confirming its elemental formula.
Fragmentation Pattern Analysis
For carboxylic acids, common fragmentation pathways include the loss of small neutral molecules. libretexts.org Key expected fragments for this compound would likely arise from:
Loss of a hydroxyl radical (•OH): [M - 17]
Loss of a carboxyl group (•COOH): [M - 45]
Decarboxylation (loss of CO₂): [M - 44]
The highly fluorinated pyridine ring is expected to be relatively stable due to the strong carbon-fluorine bonds. However, fragmentation of the ring system could also occur, leading to further characteristic fragment ions. The analysis of these patterns is crucial for the structural elucidation and confirmation of this compound.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is characterized by the wavelength of maximum absorption (λmax). Compounds with aromatic systems and heteroatoms, such as this fluorinated nicotinic acid, typically exhibit characteristic absorption bands in the UV region. msu.edunih.gov
While specific experimental λmax values for this compound are not detailed in the provided search results, related aromatic and heterocyclic compounds show absorptions that can serve as a general reference. researchgate.netresearchgate.net The presence of the carboxylic acid group and the fluorine atoms on the pyridine ring will influence the position and intensity of the absorption bands.
Other Advanced Spectroscopic Techniques (e.g., Terahertz Spectroscopy)
Terahertz (THz) spectroscopy is an emerging technique that probes low-frequency vibrational modes in molecules and materials, such as intermolecular vibrations (phonons) in crystals. ntt-review.jp This technique is particularly sensitive to the collective vibrational modes of molecular networks and can be used to study polymorphism and crystal structure. ntt-review.jpnih.gov
The application of THz spectroscopy to this compound could provide insights into its solid-state structure and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. While specific studies on this compound using THz spectroscopy are not currently available, the technique holds promise for the detailed characterization of its crystalline forms. ntt-review.jp
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. nih.gov
In a typical HPLC analysis, a solution of the compound is injected into a column containing a stationary phase. A mobile phase is then passed through the column, and the components of the sample are separated based on their differential partitioning between the two phases. The retention time, the time it takes for the compound to elude from the column, is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of a sample of this compound can be assessed by the presence of a single major peak in the chromatogram.
Gas Chromatography (GC) could also be employed, potentially after derivatization of the carboxylic acid group to a more volatile ester, to assess purity and analyze reaction mixtures.
| Technique | Application | Key Parameters |
| HPLC | Purity Assessment, Reaction Monitoring | Retention Time, Peak Area |
| GC | Purity Assessment (with derivatization) | Retention Time, Peak Area |
These chromatographic techniques are fundamental in both the qualitative and quantitative analysis of this compound, ensuring the quality of the compound for research and synthetic applications. nih.gov
Theoretical and Computational Studies on 2,4,5,6 Tetrafluoronicotinic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Geometry Optimization and Conformational Analysis
No specific studies detailing the geometry optimization or conformational analysis of 2,4,5,6-Tetrafluoronicotinic acid using DFT or other quantum chemical methods were identified. Such an analysis would be essential to determine the most stable three-dimensional structure, including the orientation of the carboxylic acid group relative to the fluorinated pyridine (B92270) ring.
Prediction of Electronic Structure and Bonding Properties
Detailed predictions of the electronic structure, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the nature of the chemical bonds in this compound, are not available in published research. These calculations would provide insight into the molecule's reactivity and electronic properties.
Molecular Dynamics Simulations
There is no evidence of molecular dynamics simulations being performed on this compound. These simulations would be valuable for understanding the dynamic behavior of the molecule, including its interactions with solvents or biological macromolecules.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)
While experimental spectroscopic data may exist in proprietary databases, published studies that computationally predict the NMR, IR, and Raman spectra of this compound are absent. The comparison between experimentally obtained and computationally simulated spectra is a powerful tool for structural elucidation and validation of theoretical models. researchgate.net
Reaction Mechanism Studies through Computational Modeling
Computational modeling to elucidate the reaction mechanisms involving this compound has not been a subject of published research. Such studies could, for example, explore the transition states and energy barriers of its synthesis or derivatization reactions.
In Silico Design and Screening of Novel Derivatives
The use of this compound as a scaffold for the in silico design and screening of novel derivatives with potential applications in medicinal chemistry or materials science has not been reported. This approach is widely used for the rational design of new compounds with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
